molecular formula C12H13BrO3 B13502736 Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate

Cat. No.: B13502736
M. Wt: 285.13 g/mol
InChI Key: BHVXYKORYGCMHC-FNORWQNLSA-N
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Description

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is an α,β-unsaturated ester characterized by a phenyl ring substituted with bromine (Br) at the meta position and a methoxy (-OCH₃) group at the para position. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly antimicrobial agents. Its synthesis typically involves Wittig olefination of a substituted benzaldehyde followed by saponification to yield the corresponding acrylic acid derivative (e.g., (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid) . The ethyl ester form is preferred in certain reactions due to its stability and solubility in organic solvents.

Structurally, the (E)-configuration of the double bond is critical for its reactivity and interactions in biological systems. The bromine atom enhances electrophilicity, while the methoxy group contributes to electron-donating resonance effects, influencing both chemical reactivity and supramolecular interactions .

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+

InChI Key

BHVXYKORYGCMHC-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Polymerization: The acrylate moiety can participate in polymerization reactions to form polymers.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate depends on its specific application. In polymerization reactions, the acrylate moiety undergoes radical polymerization to form polymers. In biological systems, the compound might interact with specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate with structurally related cinnamate esters:

Compound Substituents Molecular Weight Key Properties References
This compound 3-Br, 4-OCH₃ 285.14 g/mol High electrophilicity due to Br; antimicrobial activity; synthesized via Wittig reaction .
Methyl (E)-3-(3-bromophenyl)acrylate 3-Br, no OCH₃ 241.08 g/mol Lower solubility in polar solvents; used in polymer chemistry .
Ethyl (E)-3-(4-bromophenyl)acrylate 4-Br, no OCH₃ 255.10 g/mol Para-Br enhances π-stacking; lower antimicrobial potency compared to meta-Br .
Ethyl (E)-3-(4-methoxyphenyl)acrylate 4-OCH₃, no Br 206.24 g/mol Electron-rich due to OCH₃; antioxidant activity reported in mangrove-derived actinobacteria .
Ethyl (E)-3-(4-chlorophenyl)acrylate 4-Cl, no Br/OCH₃ 210.66 g/mol Moderate antimicrobial activity; Cl provides weaker electron-withdrawing effect .

Electronic and Reactivity Profiles

  • Global Reactivity Descriptors (DFT) :
    • The 3-bromo-4-methoxy derivative has a lower energy gap (ΔE = 4.1 eV) compared to 4-bromo analogues (ΔE = 4.5 eV), indicating higher chemical reactivity .
    • Local electrophilic Parr functions are concentrated at the β-carbon of the acrylate moiety, making it susceptible to nucleophilic attacks .

Biological Activity

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, highlighting its significance in various therapeutic contexts.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl acrylate under basic conditions. The reaction utilizes a base such as sodium hydroxide to facilitate the formation of the desired ester. The overall yield and purity of the product can be influenced by factors such as reaction time, temperature, and solvent choice.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with bromine substitutions demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of non-brominated analogues, suggesting that bromination may enhance their efficacy against resistant strains .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, one study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .

Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. Preliminary tests using DPPH radical scavenging assays revealed that this compound effectively scavenged free radicals, indicating its potential role in preventing oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A comparative study on various brominated compounds showed that this compound had an MIC of 8.75 µM against Pseudomonas aeruginosa, demonstrating its potential as an effective antimicrobial agent .
  • Anticancer Mechanisms : In a cell line study, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, attributed to its ability to induce apoptosis through ROS generation .
  • Synergistic Effects : There is evidence suggesting that this compound may enhance the efficacy of existing antibiotics when used in combination therapies, particularly against resistant bacterial strains .

Data Summary Table

Activity Tested Strain/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus17.5 µM
AntimicrobialPseudomonas aeruginosa8.75 µM
AnticancerBreast cancer cell lineIC50 = 15 µM
AntioxidantDPPH Scavenging AssaySC50 = 2.36 μg/mL

Q & A

Q. Synthetic Conditions Comparison

StudyCatalystYield (%)Purity (%)Reference
Hydrolysis (NaOH)None8598
Cross-CouplingPd(OAc)2_27295

Q. Spectroscopic Data

TechniqueKey Signals
1H^1H NMRδ 6.8 (d, J=16 Hz, CH=CH), 3.9 (s, OCH3_3)
IR1705 cm1^{-1} (C=O), 560 cm1^{-1} (C-Br)

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